molecular formula C15H21ClN4OS B6708956 N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-2-chloro-5-(methylsulfinylmethyl)aniline

N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-2-chloro-5-(methylsulfinylmethyl)aniline

Cat. No.: B6708956
M. Wt: 340.9 g/mol
InChI Key: AHSZDDJOLMTHRR-UHFFFAOYSA-N
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Description

N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-2-chloro-5-(methylsulfinylmethyl)aniline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a chloro-substituted aniline, and a methylsulfinylmethyl group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-2-chloro-5-(methylsulfinylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4OS/c1-15(2,3)20-14(18-10-19-20)8-17-13-7-11(9-22(4)21)5-6-12(13)16/h5-7,10,17H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSZDDJOLMTHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=NC=N1)CNC2=C(C=CC(=C2)CS(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-2-chloro-5-(methylsulfinylmethyl)aniline typically involves multiple steps, starting with the preparation of the triazole ring The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile The tert-butyl group is introduced via alkylation reactions The chloro-substituted aniline is then synthesized separately and coupled with the triazole intermediate through a nucleophilic substitution reaction

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-2-chloro-5-(methylsulfinylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methylsulfinylmethyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The triazole ring and the chloro-substituted aniline can be reduced under specific conditions to yield different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create a variety of analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, primary amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfinylmethyl group yields a sulfone, while substitution of the chloro group with an amine yields an aniline derivative.

Scientific Research Applications

N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-2-chloro-5-(methylsulfinylmethyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-2-chloro-5-(methylsulfinylmethyl)aniline involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The chloro-substituted aniline and methylsulfinylmethyl groups can also interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-2-chloroaniline
  • N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-5-(methylsulfinylmethyl)aniline
  • N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-2-chloro-5-(methylthio)methyl)aniline

Uniqueness

N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-2-chloro-5-(methylsulfinylmethyl)aniline stands out due to the presence of both the chloro and methylsulfinylmethyl groups, which confer unique chemical and biological properties

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